2-Cyano-5-(4-methoxyphenyl)phenol
Description
2-Cyano-5-(4-methoxyphenyl)phenol is an aromatic compound featuring a phenol core substituted with a cyano group at the 2-position and a 4-methoxyphenyl group at the 5-position. Its molecular formula is C₁₄H₁₁NO₂, with a molecular weight of 237.25 g/mol. The cyano group confers electron-withdrawing properties, while the methoxy substituent contributes electron-donating effects, creating a unique electronic profile.
Properties
IUPAC Name |
2-hydroxy-4-(4-methoxyphenyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-17-13-6-4-10(5-7-13)11-2-3-12(9-15)14(16)8-11/h2-8,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUYKZVXOVSOFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684679 | |
| Record name | 3-Hydroxy-4'-methoxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261918-92-6 | |
| Record name | 3-Hydroxy-4'-methoxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Cyano-5-(4-methoxyphenyl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction conditions often include the use of solvents such as dichloromethane (DCM) and bases like lutidine .
Chemical Reactions Analysis
2-Cyano-5-(4-methoxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). .
Scientific Research Applications
2-Cyano-5-(4-methoxyphenyl)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyano-5-(4-methoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The methoxy and hydroxyl groups can form hydrogen bonds and interact with various biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between 2-Cyano-5-(4-methoxyphenyl)phenol and related compounds:
Key Observations:
Electronic Effects: The cyano group in the target compound increases the phenol's acidity compared to non-cyano analogs like 2-[(4-methoxyanilino)methyl]phenol . Chloro substituents (e.g., in 5-(4-Chloro-2-methoxyphenyl)-2-cyanophenol) enhance electronegativity and stability but reduce solubility in polar solvents compared to methoxy groups .
Synthetic Pathways: The target compound may be synthesized via Schiff base condensation followed by reduction, similar to methods used for 2-[(4-methoxyanilino)methyl]phenol . However, the cyano group necessitates protective strategies to avoid side reactions during reduction. Ester-functionalized analogs (e.g., 2-Cyano-5-(2-fluoro-5-methoxycarbonylphenyl)phenol) require additional steps, such as hydrolysis or esterification, to introduce carboxylate groups .
Secondary amine derivatives (e.g., 2-[(4-methoxyanilino)methyl]phenol) are precursors for antidepressants, highlighting divergent applications compared to cyano-phenol analogs .
Physicochemical Properties
- Solubility : The target compound’s solubility in organic solvents (e.g., dichloromethane) is higher than chloro-substituted analogs due to the absence of heavy halogens .
- Thermal Stability: Cyano and methoxy groups collectively improve thermal stability compared to amine-functionalized analogs, which may degrade at lower temperatures .
Research Findings
- Reactivity: The cyano group participates in nucleophilic addition reactions, enabling derivatization into amides or carboxylic acids, unlike methoxy- or chloro-substituted phenols .
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